molecular formula C16H21N3O2 B5342562 1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide

1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide

Cat. No. B5342562
M. Wt: 287.36 g/mol
InChI Key: RSGVDYKUUGJRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide, also known as IMPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In immunology, this compound has been shown to modulate the immune response and improve the efficacy of immunotherapy.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to interact with various receptors, including the CB1 and CB2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide is its versatility, as it can be used in various types of experiments, including cell culture, animal models, and clinical studies. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide, including further studies on its mechanism of action, optimization of its synthesis method, and development of novel derivatives with improved solubility and efficacy. Additionally, there is potential for the development of this compound-based therapies for various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its versatility, biochemical and physiological effects, and potential therapeutic applications make it a promising candidate for further research and development.

Synthesis Methods

1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenethylamine with isobutyryl chloride, followed by the reaction of the resulting product with 4-carbamoylpyrazole. The final product is obtained through a purification process using column chromatography.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12(2)19-11-14(10-18-19)16(20)17-9-8-13-6-4-5-7-15(13)21-3/h4-7,10-12H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGVDYKUUGJRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.